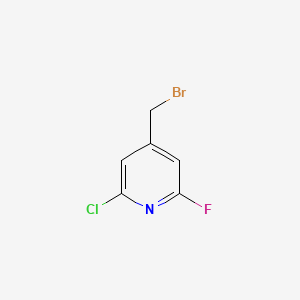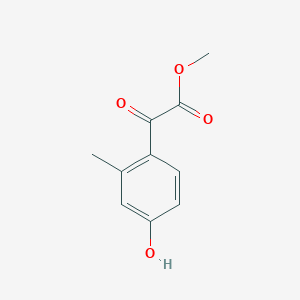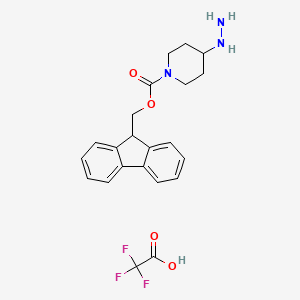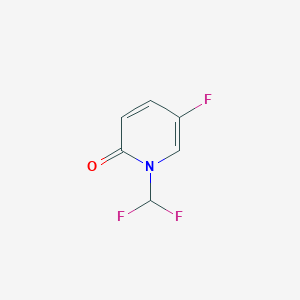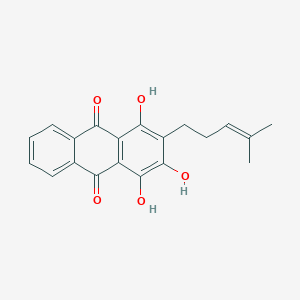
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methylpent-enyl side chain
Preparation Methods
The synthesis of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups and the methylpent-enyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently.
Chemical Reactions Analysis
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antioxidant, anti-inflammatory, or anticancer agent.
Industry: The compound may be used in the development of new materials, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The methylpent-enyl side chain may also play a role in the compound’s activity by affecting its solubility and interaction with cellular membranes.
Comparison with Similar Compounds
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione can be compared with other similar compounds, such as:
Anthraquinones: These compounds share the anthracene-9,10-dione core but differ in the number and position of hydroxyl groups and side chains.
Hydroxyanthracenes: These compounds have hydroxyl groups on the anthracene core but may lack the methylpent-enyl side chain.
Methylpent-enyl derivatives: These compounds have the methylpent-enyl side chain but differ in the core structure or other functional groups. The uniqueness of this compound lies in its specific combination of hydroxyl groups and the methylpent-enyl side chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
923013-90-5 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,2,4-trihydroxy-3-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O5/c1-10(2)6-5-9-13-18(23)14-15(20(25)19(13)24)17(22)12-8-4-3-7-11(12)16(14)21/h3-4,6-8,23-25H,5,9H2,1-2H3 |
InChI Key |
RPCORGWURISLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=C(C2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


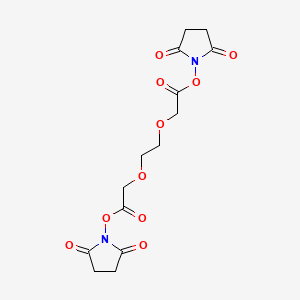
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
